Product packaging for (7S)-Cefaclor Hydrate(Cat. No.:)

(7S)-Cefaclor Hydrate

Cat. No.: B13841295
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-IMSIIYSGSA-N
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Description

(7S)-Cefaclor Hydrate is a stereoisomer of the second-generation cephalosporin antibiotic, Cefaclor. Cefaclor is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis. This action results in the formation of defective cell walls and ultimately leads to osmotic lysis and cell death . Research into Cefaclor is valuable for studying its activity against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. In vitro, Cefaclor has demonstrated activity against strains such as Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae , Streptococcus pyogenes , Escherichia coli , Haemophilus influenzae , Klebsiella spp., and Proteus mirabilis . Investigations involving Cefaclor also extend to understanding bacterial resistance mechanisms. Resistance can occur through several pathways, including hydrolysis by β-lactamases, alterations in the PBPs, and decreased permeability of the bacterial cell membrane . As a research chemical, this compound serves as a critical reference standard and tool for microbiological and pharmacological studies. It is instrumental in assays designed to investigate the efficacy, resistance patterns, and molecular mechanisms of action of cephalosporin antibiotics. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O4S B13841295 (7S)-Cefaclor Hydrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1

InChI Key

QYIYFLOTGYLRGG-IMSIIYSGSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Origin of Product

United States

Nomenclature, Stereochemistry, and Molecular Architecture of 7s Cefaclor Hydrate

Systematic IUPAC Naming Conventions for Cephalosporin (B10832234) Derivatives

The chemical nomenclature for cephalosporins, including Cefaclor (B193732), is inherently complex due to the fused bicyclic ring system and various substituents. jetir.org The core structure is named 5-thia-1-azabicyclo[4.2.0]oct-2-ene. jetir.org Following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Cefaclor is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. jetir.orgnih.gov When it exists in its hydrated form, the name is amended to include "hydrate". clearsynth.comsigmaaldrich.com This systematic name precisely describes the molecular structure, including the stereochemistry at the chiral centers.

The naming convention for cephalosporins is derived from the root structure, 7-aminocephalosporanic acid (7-ACA), which is analogous to 6-aminopenicillanic acid (6-APA) in penicillins. tarhunanu.edu.ly The numbering of the bicyclic system begins with the nitrogen atom at position 1. jetir.org Modifications to the side chains at positions 3 and 7 of the cephem nucleus are responsible for the varied antibacterial activities and pharmacokinetic properties of different cephalosporin drugs. wikipedia.org

Chirality and Stereoisomerism in the Cefaclor Molecular Framework

Cefaclor is a chiral molecule, meaning it is not superimposable on its mirror image. researchgate.net The molecule possesses three chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry of Cefaclor is defined as (6R,7R) for the bicyclic cephem nucleus and (R) for the α-carbon of the phenylglycyl side chain. nih.govchemspider.com This precise three-dimensional arrangement of atoms is crucial for its biological function. The introduction of a chiral side chain, such as the D-phenylglycylamino group in Cefaclor, adds another layer of stereochemical complexity. oup.com

The core cephalosporin structure, 7-aminocephalosporanic acid, has defined absolute stereochemistry. oup.com The addition of different side chains can introduce further chiral centers, resulting in diastereomers which may have different biological activities and pharmacokinetic profiles. oup.com

The Stereochemical Significance of the (7S) Configuration for Biological Activity

The antibacterial activity of many β-lactam antibiotics, including cephalosporins, is highly dependent on their stereochemistry. The specific (6R,7R) configuration of the cephem nucleus is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis and causing bacterial cell death. drugbank.com

While the IUPAC nomenclature designates the stereochemistry as (6R,7R), the term "(7S)" in "(7S)-Cefaclor Hydrate" is likely a non-standard or context-specific descriptor. It is crucial to adhere to the established (6R,7R) designation for clarity and accuracy. The D-configuration of the amino acid side chain at C-7 is also a key factor. For instance, the D-isomer of cephalexin (B21000) is well absorbed, whereas the L-isomer is not. oup.com This highlights the stereoselectivity of the transport systems involved in drug absorption. In some related compounds, a reversal in the preferred enantiomer for antibacterial activity has been observed, suggesting different binding modes at the target site. oup.com

Hydrate (B1144303) Forms and Their Influence on Solid-State Structure and Properties

Cefaclor can exist in various solid-state forms, including anhydrous and hydrated forms. nih.govwhiterose.ac.uk The hydrated form, specifically Cefaclor dihydrate, has been well-characterized. nih.gov The presence of water molecules within the crystal lattice significantly influences the solid-state properties of the drug, such as solubility, stability, and dissolution rate. nih.govresearchgate.net

Hydrates are crystalline solids that incorporate water molecules into their structure. nih.gov These water molecules can form hydrogen bonds, which often leads to a more stable crystal lattice compared to the anhydrous form. researchgate.net This increased stability can, however, result in lower aqueous solubility and bioavailability. nih.gov The choice between developing an anhydrous or a hydrated form of a drug is a critical decision in pharmaceutical development, involving a trade-off between stability and solubility. researchgate.net

Cefaclor has been found to crystallize as a dihydrate, with the water molecules being held differently within the crystal structure. nih.gov The solid-state structure of cefaclor dihydrate has been determined, and its 13C solid-state NMR spectrum is consistent with this crystal structure. nih.gov The hydration and dehydration processes of Cefaclor are complex and can lead to different polymorphic forms. researchgate.net For instance, Cefaclor dihydrate can dehydrate to an anhydrous form, and a monohydrate form can transform into a 1.9 hydrate under certain conditions. researchgate.net These transformations underscore the importance of controlling temperature and humidity during the manufacturing and storage of Cefaclor to ensure consistent product quality. researchgate.net

Synthetic Methodologies and Chemical Transformations of 7s Cefaclor Hydrate

Retrosynthetic Analysis and Strategic Disconnections for Cefaclor (B193732) Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. slideshare.net For Cefaclor, (7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, the analysis identifies two primary disconnections.

The first key disconnection is the amide bond at the C-7 position. This simplifies the molecule into two crucial building blocks: the cephem nucleus and the D-phenylglycine side chain. The cephem nucleus for Cefaclor is specifically 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), which contains the characteristic 3-chloro substituent. drugfuture.comgoogle.com The side chain is an activated form of D-phenylglycine. google.com

This analysis outlines the forward synthetic strategy:

Modification of a natural penicillin.

Ring expansion to form a cephalosporin (B10832234) intermediate.

Introduction of the chlorine atom at the C-3 position to create the 7-ACCA nucleus. google.com

Stereoselective coupling of the D-phenylglycine side chain to the 7-amino group of 7-ACCA. google.comresearchgate.net

Key Precursors and Advanced Intermediates in Industrial and Laboratory Synthesis

Starting Materials:

Penicillin G or Penicillin V: These fermented natural products are the primary starting materials for most semi-synthetic cephalosporins, including Cefaclor. patsnap.comnih.gov Their core structure, the 6-aminopenicillanic acid (6-APA) nucleus, is the foundation for subsequent chemical modifications.

Key Intermediates:

Penicillin Sulfoxide (B87167) Esters: Before ring expansion, the penicillin starting material is typically protected as an ester (e.g., p-nitrobenzyl ester) and the sulfide (B99878) is oxidized to a sulfoxide. acs.org The sulfoxide is essential for facilitating the subsequent ring-expansion reaction.

7-Aminodeacetoxycephalosporanic acid (7-ADCA): This is a common cephalosporin intermediate derived from the ring expansion of penicillin. nih.govacs.org It serves as a precursor to the Cefaclor-specific nucleus.

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA): This is the immediate precursor nucleus for Cefaclor. google.com Its synthesis, involving the specific introduction of a chlorine atom at the C-3 position, is a critical step that defines the Cefaclor structure. google.com

Activated D-phenylglycine Derivatives: To facilitate the acylation of the 7-amino group of 7-ACCA, the D-phenylglycine side chain must be "activated". google.com Common activated forms include D-phenylglycine methyl ester (PGM) or other esters and amides. google.comresearchgate.netsrce.hr

The table below summarizes these key compounds.

Compound NameAcronym/AbbreviationRole in Synthesis
Penicillin GPen GPrimary natural starting material.
Penicillin VPen VAlternative primary natural starting material.
6-Aminopenicillanic acid6-APACore nucleus of penicillins. nih.gov
Penicillin V sulfoxide p-nitrobenzyl ester-Key intermediate for ring expansion, protecting the carboxyl group and activating the sulfur atom. acs.org
7-Aminodeacetoxycephalosporanic acid7-ADCAA fundamental cephalosporin nucleus obtained after ring expansion, precursor to 7-ACCA. acs.orgresearchgate.net
7-Amino-3-chloro-3-cephem-4-carboxylic acid7-ACCAThe specific cephem nucleus for Cefaclor, containing the crucial C-3 chlorine. google.com
D-Phenylglycine methyl esterPGMAn activated form of the D-phenylglycine side chain used for coupling with the 7-ACCA nucleus. researchgate.netsrce.hrgoogle.com

Multi-Step Organic Synthesis Routes to (7S)-Cefaclor Hydrate (B1144303)

The industrial production of (7S)-Cefaclor Hydrate is a complex, multi-step process that demands precise control over reaction conditions to ensure high yield and stereochemical integrity.

The beta-lactam ring is already present in the penicillin starting material. The key transformation in this phase of the synthesis is not the formation of the beta-lactam ring itself, but the expansion of the fused thiazolidine (B150603) ring of penicillin into the dihydrothiazine ring of a cephalosporin. nih.govacs.org This is commonly known as the penicillin-to-cephalosporin ring expansion.

The process typically involves:

Oxidation: The sulfur atom in the penicillin ring is oxidized to a sulfoxide, usually using an oxidizing agent like peracetic acid. patsnap.com

Ring Expansion: The penicillin sulfoxide ester undergoes a thermal or acid-catalyzed rearrangement (the Morin rearrangement) to yield a 3-exomethylene cepham (B1241629) intermediate. acs.org

Isomerization: The exomethylene group is then isomerized to the endocyclic double bond characteristic of the cephem nucleus, yielding an ester of 7-ADCA.

This ring expansion is a notoriously delicate step, sensitive to trace amounts of acid (HCl) and chlorine, which can lead to significant yield loss. acs.org The use of acid scavengers is often required to achieve optimal results. acs.org

This crucial step involves the coupling (acylation) of the 7-amino group of the 7-ACCA nucleus with an activated D-phenylglycine side chain. google.com The reaction must be stereoselective to ensure the correct (7S) configuration and the desired biological activity. This is most commonly achieved using enzymatic catalysis.

Penicillin G acylase (PGA) is a robust industrial enzyme used for this kinetically controlled synthesis. researchgate.netnih.gov The reaction proceeds via an acyl-enzyme intermediate. researchgate.netresearchgate.net The enzyme is first acylated by the D-phenylglycine methyl ester (PGM). researchgate.net This acyl-enzyme intermediate can then be attacked by the amino group of 7-ACCA (the synthesis reaction) or by water (a competing hydrolysis reaction). researchgate.net

To maximize the yield of Cefaclor, reaction conditions are optimized to favor synthesis over hydrolysis. This includes controlling pH, temperature (typically between 5°C and 25°C), and substrate concentrations. google.comsrce.hr Often, the acyl donor (PGM) is fed into the reaction over time to maintain an optimal ratio relative to the 7-ACCA nucleus, minimizing side reactions. google.comsrce.hr

The derivatization at the C-7 position is the side-chain acylation described in the previous section. The key derivatization that distinguishes Cefaclor is the introduction of a chlorine atom at the C-3 position. cps.ca

This transformation is typically carried out on a 7-acylamino-3-hydroxy-3-cephem ester intermediate, which can be obtained from the ozonolysis of a 3-exomethylene cepham. drugfuture.com The 3-hydroxy group is then replaced by a chlorine atom. This chlorination can be achieved using various reagents, such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) in a solvent like dimethylformamide (DMF). drugfuture.comgoogle.com

Following the chlorination to produce a 7-acylamino-3-chloro intermediate, the original acyl group at C-7 (often a placeholder like a phenylacetyl group from Penicillin G) is cleaved using agents like phosphorus pentachloride (PCl₅) and pyridine (B92270) to expose the free 7-amino group, yielding the key intermediate, 7-ACCA (or its ester). drugfuture.compatsnap.com This 7-ACCA is then ready for the stereoselective acylation with the D-phenylglycine side chain to form Cefaclor. drugfuture.com

The final step in the manufacturing process is the isolation and purification of Cefaclor in its stable hydrate form. After the enzymatic synthesis, the crude Cefaclor is present in an aqueous solution. google.com The product is typically crystallized by adjusting the pH of the solution. google.com

Cefaclor is known to form different hydrated crystalline structures (pseudopolymorphs), including a monohydrate and a dihydrate. google.comresearchgate.net The formation of the desired hydrate is critical for the stability and dissolution properties of the final pharmaceutical product. google.com

The process involves controlled crystallization from aqueous or mixed solvent systems (e.g., water-ethanol). whiterose.ac.uk Factors such as temperature, supersaturation level, solvent composition, and cooling rate are carefully controlled to ensure the crystallization of the correct hydrate form with a consistent crystal size and morphology. google.comacs.org For instance, Cefaclor dihydrate can be crystallized by cooling a slurry of the monohydrate. google.com The resulting crystalline solid is then filtered, washed, and carefully dried under controlled conditions to achieve the specified water content for this compound. google.comwhiterose.ac.uk

Derivatization at C-3 and C-7 Positions of the Cephem Nucleus

Optimization Strategies for Yield, Purity, and Enantiomeric Excess

The industrial synthesis of this compound, particularly through enzymatic routes, has been the subject of extensive optimization to maximize efficiency, product quality, and stereochemical purity. Key strategies focus on controlling reaction kinetics, substrate concentrations, and downstream processing.

A primary challenge in the enzymatic synthesis—the coupling of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) and an activated D-phenylglycine derivative like D-phenylglycine methyl ester (D-PGME)—is minimizing side reactions and improving the conversion rate. One critical optimization involves the controlled addition of reactants. Instead of introducing the full quantity of substrates at the beginning, a process of continuous or stepwise addition is employed. google.comgoogle.com This strategy maintains low concentrations of the activated acyl donor (D-PGME), which helps to suppress its enzymatic hydrolysis, a major competing side reaction.

Further refinement of this approach involves carefully managing the molar ratio of the reactants. Research has shown that maintaining a molar ratio of the D-phenylglycine derivative to 7-ACCA below 2.0, and ideally below 1.2, significantly reduces the formation of by-products. google.com This ensures that the 7-ACCA nucleus is efficiently acylated without leading to processibility issues from unwanted precipitates. google.com

Another effective strategy to enhance reaction efficiency and product purity is the use of in-situ product crystallization. By adding cefaclor crystals as seeds early in the reaction—before the newly synthesized cefaclor begins to precipitate on its own—the process can be significantly improved. google.com This technique has been demonstrated to shorten the synthesis cycle, increase the conversion efficiency of 7-ACCA to over 99%, and enhance the purity of the final product. google.com

Post-synthesis purification is also critical. The recovery of cefaclor from the aqueous reaction mixture is typically achieved by crystallizing it in its hydrate form. This is accomplished by adjusting the pH of the solution to between 4.0 and 6.0, which induces the precipitation of cefaclor hydrate crystals. google.comgoogle.com These crystals can then be separated by standard methods like filtration or centrifugation, washed, and dried to yield the final, pure active pharmaceutical ingredient. google.com

Optimization StrategyParameter/MethodObserved OutcomeReference
Reactant AdditionFed-batch addition of 7-ACCA and/or D-PGME derivativeSuppresses hydrolysis of acyl donor; improves yield. google.comgoogle.com
Molar Ratio ControlMolar ratio of D-PGME to 7-ACCA kept below 1.2Reduced by-product formation and processing issues. google.com
In-situ CrystallizationAddition of cefaclor seed crystals early in the reactionImproved reaction efficiency; 99.7% 7-ACCA conversion; higher purity. google.com
Product IsolationCrystallization by pH adjustment to 4.0-6.0Isolation of cefaclor in its stable hydrate form. google.com

Chemoenzymatic and Biocatalytic Approaches in (7S)-Cefaclor Synthesis

The shift from purely chemical synthesis routes to chemoenzymatic and biocatalytic methods represents a significant advancement in the production of β-lactam antibiotics, including (7S)-Cefaclor. These approaches offer improved sustainability, selectivity, and efficiency. rsc.orgacs.org

The cornerstone of modern cefaclor synthesis is the kinetically controlled enzymatic acylation of the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) nucleus with an activated D-phenylglycine derivative. google.comgoogle.com This reaction is catalyzed by Penicillin G Acylase (PGA), an enzyme that has been widely adopted for the industrial production of various semi-synthetic penicillins and cephalosporins. msu.runih.gov The enzyme facilitates the formation of the crucial amide bond that defines cefaclor's structure, demonstrating high stereospecificity for the D-enantiomer of the phenylglycine side chain. google.com

ComponentDescriptionRole in SynthesisReference
Enzyme Penicillin G Acylase (PGA), including engineered mutants.Catalyzes the stereospecific acylation of the 7-ACCA nucleus with a D-phenylglycine side chain. google.commsu.runih.gov
Core Nucleus 7-amino-3-chloro-cephalosporanic acid (7-ACCA)The β-lactam core structure onto which the side chain is attached. google.comgoogle.com
Acyl Donor Activated D-phenylglycine (e.g., D-phenylglycine methyl ester, D-PGME)Provides the (R)-2-amino-2-phenylacetyl side chain characteristic of cefaclor. google.comgoogle.com
Reaction Type Kinetically controlled enzymatic synthesisThe enzyme-catalyzed reaction is controlled to favor the synthesis product over hydrolysis of the reactants. nih.gov

Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The chemical structure of cefaclor has served as a scaffold for the synthesis of numerous analogues aimed at understanding its structure-activity relationships (SAR) and discovering compounds with improved properties. These studies typically involve modifications at the C-3 and C-7 positions of the cephem nucleus.

Cefaclor itself was identified through such a process, selected from a series of derivatives with modifications at the C-7 position for its potent activity and good oral bioavailability. chemicalbook.com The presence of the chlorine atom at the C-3 position was found early on to be a key determinant of its excellent antibacterial activity compared to its parent compound, cephalexin (B21000). chemicalbook.com

Subsequent SAR studies have explored a wide range of chemical transformations:

C-7 Side Chain Modification: The D-phenylglycyl group at C-7 is critical for activity. In one study, replacing the α-amino group with a hydrazino group yielded a cefaclor analogue that was the most active compound in its series, highlighting the tolerance for specific substitutions at this position. nih.gov In other work, substituting the phenyl ring with a 4-hydroxyphenylglycyl group was found to improve the Gram-negative activity of certain cephalosporin series to levels comparable with cefaclor. nih.gov

C-3 Position Modification: The chlorine atom at C-3 is a key feature, but other substituents have been investigated to modulate the antibacterial spectrum and pharmacokinetic properties. The synthesis of analogues with various 3-alkenyl groups, introduced via Wittig reactions, has been described. nih.gov Among these, compounds with a cis-propenyl group at C-3 showed the best Gram-negative activity. nih.gov Another study detailed the synthesis of cephalosporins with (E)- and (Z)-2-substituted vinyl groups at the C-3 position, leading to the discovery of compounds with excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net One such analogue, FK482, demonstrated a higher affinity for the penicillin-binding proteins (PBPs) of S. aureus than cefaclor. researchgate.net

These derivatization efforts provide valuable insights into the molecular interactions between the antibiotic and its bacterial targets, guiding the rational design of new cephalosporins.

Modification SiteChemical ChangeImpact on Activity/PropertiesReference
C-7 Side Chain α-amino group replaced with an α-hydrazino group.Created the most active analogue in its series. nih.gov
C-7 Side Chain Phenylglycyl group replaced with D-4-hydroxyphenylglycyl group.Improved Gram-negative activity in related cephalosporins to a level comparable to cefaclor. nih.gov
C-3 Position Chlorine replaced with a cis-propenyl group.Resulted in the best Gram-negative activity among the 3-alkenyl analogues prepared. nih.gov
C-3 Position Chlorine replaced with a substituted vinyl group (in FK482).Showed higher affinity for penicillin-binding proteins (PBPs) of S. aureus than cefaclor. researchgate.net

Structural Elucidation and Advanced Physicochemical Characterization of 7s Cefaclor Hydrate

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of (7S)-Cefaclor Hydrate (B1144303) by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of Cefaclor (B193732) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment and connectivity of each atom in the molecule.

¹H-NMR spectroscopy is used to characterize the structure of Cefaclor and its degradation products. researchgate.net For instance, the configuration of the chiral center at the C2 position of a related Cefaclor degradant was confirmed using 1D Nuclear Overhauser Effect (1D-NOE) experiments. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The solid-state ¹³C NMR spectrum of Cefaclor dihydrate has been reported and is consistent with its crystal structure. nih.gov In solution, ¹³C NMR studies have been conducted in solvents such as a mixture of deuterated methanol (B129727) and trifluoroacetic acid (CD3OD/TFA). spectrabase.com While specific ¹H and 2D NMR data are not detailed in the provided search results, their use in confirming the structure is a standard analytical practice. researchgate.net

TechniqueSolventObservationsReference
¹H-NMRNot SpecifiedUsed for structural characterization of Cefaclor and its degradation products. researchgate.net
¹³C NMR (Solid-State)SolidSpectrum is consistent with the crystal structure of Cefaclor dihydrate. nih.gov
¹³C NMR (Solution)CD3OD/TFAChemical shifts have been recorded for structural analysis. spectrabase.com
1D-NOENot SpecifiedUsed to characterize the configuration of chiral centers in related compounds. researchgate.net

Mass spectrometry (MS) is employed for the determination of the molecular weight and fragmentation pattern of (7S)-Cefaclor, confirming its elemental composition and structural components. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), often using electrospray ionization (ESI), is a common technique for analyzing Cefaclor. nih.gov Both positive and negative ionization modes have been utilized to study the molecule. In negative ionization mode, prominent peaks correspond to the loss of specific fragments, providing structural clues. In positive ionization mode using high-resolution instruments like a Q Exactive Orbitrap, the precursor ion [M+H]⁺ is fragmented to yield characteristic product ions. nih.gov

Mass Spectrometry Data for Cefaclor
TechniqueIonization ModePrecursor m/zAdductKey Fragment Peaks (m/z)Reference
LC-ESI-QFT (HRMS)Positive368.0466[M+H]⁺106.0651, 174.055, 191.0399, 192.0477, 177.9724 nih.gov
MS-MSNegative-[M-H]⁻286.0656, 179.9999, 175.9578, 252.0778, 302.0605 nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the (7S)-Cefaclor Hydrate molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb IR radiation or scatter incident light (Raman effect).

The IR spectrum of Cefaclor exhibits characteristic absorption bands corresponding to its key functional groups, such as the β-lactam ring, amide linkages, carboxylic acid, and the phenyl group. The analysis of these bands is a crucial part of the compound's characterization. researchgate.net While specific frequency data for Cefaclor was not available in the search results, the general application of IR and Raman spectroscopy for cephalosporin (B10832234) analysis is well-established for identifying structural features and studying molecular interactions, such as adsorption behavior on nanoparticles. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophoric systems. For (7S)-Cefaclor, the conjugated system within the cephem nucleus and the phenyl group are the primary chromophores responsible for UV absorption.

The maximum absorption wavelength (λmax) of Cefaclor is dependent on the solvent used. In aqueous media, the λmax is typically observed around 262-264 nm. asianjpr.comscispace.comscielo.br This absorption is characteristic of the cephem nucleus and is used for quantitative analysis. asianjpr.comscispace.com Under alkaline hydrolysis, the β-lactam ring opens, leading to the formation of a piperazine-2,5-dione derivative. This degradation product exhibits a new absorption maximum at a longer wavelength, around 340 nm. scielo.br

UV-Vis Absorption Maxima (λmax) for Cefaclor
Solvent/Conditionλmax (nm)Reference
Distilled Water262.4 asianjpr.com
Water264 scispace.comscielo.br
HPLC Mobile Phase (Triethylamine:methanol:Acetonitrile (B52724):water)265 scispace.com
Alkaline Hydrolysis Product (in ammonia (B1221849) buffer pH 10)340 scielo.br

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

X-ray Crystallography for Solid-State Structure and Hydrate Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice, which is crucial for understanding the properties of different solid-state forms, such as hydrates. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration and detailed crystal structure of a molecule. nih.gov Studies have shown that Cefaclor can crystallize in different hydrated forms, including a dihydrate. nih.gov The analysis of Cefaclor dihydrate revealed its space group and unit cell dimensions, confirming the expected bond lengths and angles for a cephalosporin. nih.gov The two water molecules in the dihydrate structure are held differently within the crystal lattice. nih.gov

The hydration and dehydration processes of Cefaclor can lead to different pseudopolymorphic forms, which have been investigated by analyzing their crystal structures. researchgate.net For example, Cefaclor dihydrate can dehydrate to an anhydrous form A, which has a similar crystal structure with void spaces where the water molecules were located. researchgate.net This technique is also essential for characterizing co-crystals, such as Cefaclor·Thymol·4H₂O. acs.org

Single-Crystal X-ray Diffraction Data for Cefaclor Dihydrate
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
a10.626(3) Å nih.gov
b7.1288(9) Å nih.gov
c14.124(3) Å nih.gov
β121.6(2)° nih.gov
Refinement R-factor0.0535 nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is an indispensable tool for the solid-state characterization of crystalline materials. It provides a unique fingerprint of the crystalline lattice, enabling the identification of different polymorphic and pseudopolymorphic forms. The existence of various crystalline forms, such as hydrates and solvates, can significantly impact the physicochemical properties of an API, including its stability and dissolution rate. whiterose.ac.uk

In the case of Cefaclor, several hydrated and anhydrous forms have been identified, each exhibiting distinct PXRD patterns. researchgate.netiucr.org The dihydrate form of Cefaclor (CFDH), for instance, shows characteristic diffraction peaks that allow for its unambiguous identification. whiterose.ac.uk Research has shown that Cefaclor dihydrate can be distinguished from other solvated forms, such as an ethanol-water solvate (CFES), by specific peaks in their respective PXRD patterns. whiterose.ac.uk For example, characteristic peaks for Cefaclor dihydrate have been reported at 7.276°, 8.585°, 10.707°, and 14.776° 2θ. whiterose.ac.uk

The study of hydration and dehydration transformations is crucial, as these processes can lead to changes in the crystalline structure. researchgate.netiucr.org For instance, under controlled relative humidity, Cefaclor dihydrate can dehydrate to an anhydrous form. researchgate.netiucr.org The crystal structures of these different forms have been determined using techniques that include structure determination from powder diffraction data. researchgate.netiucr.org These studies reveal that different hydrated forms of Cefaclor can possess distinct crystal packing and hydrogen-bonding networks, highlighting the importance of PXRD in monitoring and controlling the solid form of this compound during manufacturing and storage. researchgate.netiucr.org

Table 1: Representative PXRD Peaks for Cefaclor Dihydrate

Diffraction Angle (2θ)
7.276°
8.585°
10.707°
14.776°

Note: Peak positions can vary slightly depending on the instrument and experimental conditions.

Chiroptical Methods for Stereochemical Purity and Conformation Analysis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. For chiral molecules like this compound, it is essential to confirm the absolute configuration and enantiomeric purity. Chiroptical methods are powerful techniques for this purpose.

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation is a characteristic physical property of an enantiomer. anton-paar.com This technique is fundamental in quality control to verify the stereochemical identity and purity of chiral drugs. anton-paar.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the presence of the opposite enantiomer (distomer) or a racemic mixture can be detected. anton-paar.com For this compound, polarimetry serves as a direct method to confirm that the correct stereoisomer is present, ensuring its therapeutic efficacy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org This technique is particularly sensitive to the spatial arrangement of atoms, providing detailed information about the conformation and absolute configuration of chiral compounds. nih.gov

The CD spectrum of a molecule is influenced by its electronic transitions within chiral chromophores. nih.gov For β-lactam antibiotics like Cefaclor, the β-lactam ring and other parts of the molecule act as chromophores. The analysis of the CD spectrum can reveal subtle conformational changes and confirm the stereochemical integrity of the molecule. researchgate.netbvsalud.org The observed Cotton effects (positive or negative peaks) in the CD spectrum are characteristic of the specific enantiomer and its conformation in solution. nih.gov This makes CD spectroscopy a valuable tool for the in-depth stereochemical analysis of this compound, complementing the data obtained from polarimetry. rsc.orgnih.gov

Table 2: Conceptual CD Spectroscopy Data for a Chiral Molecule

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
210 -5000
235 +8000
260 -2000

Note: This table is illustrative. Actual spectral data for this compound would be determined experimentally.

Polarimetry for Optical Rotation Measurement

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Purity

Determining the correct elemental composition and the stoichiometry of hydration is critical for a complete characterization of a hydrated pharmaceutical compound.

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in the compound. For this compound, this technique verifies that the empirical formula is consistent with the expected molecular structure, including the water of hydration. A patent for a Cefaclor trihydrate reported measured values of C (42.710%), H (4.740%), N (9.965%), Cl (8.400%), O (26.550%), and S (7.610%). google.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. nih.gov TGA is particularly useful for determining the water content in hydrates. nih.govacs.org As the sample is heated, it will lose mass at specific temperatures corresponding to the loss of water molecules. researchgate.net For instance, TGA of a Cefaclor trihydrate showed a rapid loss of three molecules of water around 125°C. google.com The precise mass loss measured by TGA allows for the calculation of the number of water molecules per molecule of the API, thus confirming the stoichiometry of the hydrate. nih.govsemanticscholar.org TGA can also indicate the thermal stability of the compound and detect the presence of other volatile impurities. researchgate.net

Table 3: Representative Elemental and Thermogravimetric Data for a Cefaclor Hydrate

Analysis Parameter Theoretical Value (for Trihydrate) Experimental Value
Elemental Analysis Carbon (%) 42.71 42.710 google.com
Hydrogen (%) 4.78 4.740 google.com
Nitrogen (%) 9.96 9.965 google.com
Thermogravimetric Analysis Water Content (%) 12.81 ~12.8 (inferred from loss of 3 water molecules) google.com
Decomposition Onset (°C) - >125 °C (after dehydration)

Note: Theoretical values are calculated based on the molecular formula of Cefaclor trihydrate. Experimental values are from cited literature.

Mechanistic Principles of the Antimicrobial Action of 7s Cefaclor Hydrate

Identification of Biochemical Targets: Penicillin-Binding Proteins (PBPs)

The primary biochemical targets of (7S)-Cefaclor Hydrate (B1144303) are a group of enzymes known as Penicillin-Binding Proteins (PBPs). drugbank.compatsnap.comnih.gov These proteins are located on the inner membrane of the bacterial cell wall and are critical for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. nih.gov

PBPs catalyze the transpeptidation and carboxypeptidation reactions that cross-link the peptide chains of the peptidoglycan strands, forming a strong, mesh-like structure. researchgate.netoup.com By targeting these enzymes, (7S)-Cefaclor Hydrate effectively halts the construction of this vital protective layer. patsnap.compatsnap.com

Molecular Interactions and Binding Affinity with Bacterial PBPs

The interaction between this compound and PBPs is a highly specific and potent one. Cefaclor (B193732), like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidases. psu.edufrontiersin.org This structural mimicry allows it to fit into the active site of the PBP. oup.comfrontiersin.org

Covalent Acylation of the Active Site Serine Residue of Transpeptidases

The core of this compound's inhibitory action lies in the covalent acylation of a critical serine residue within the PBP active site. researchgate.netoup.commdpi.com The strained β-lactam ring of the cefaclor molecule is susceptible to nucleophilic attack by the hydroxyl group of this serine residue. mdpi.com This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. oup.commdpi.com This effectively inactivates the PBP, preventing it from participating in cell wall synthesis. wikipedia.org

The reaction can be summarized as follows:

Non-covalent binding: Cefaclor initially binds non-covalently to the PBP active site. oup.com

Nucleophilic attack: The active site serine residue attacks the carbonyl carbon of the β-lactam ring. mdpi.com

Covalent bond formation: The β-lactam ring opens, and a covalent ester bond is formed between cefaclor and the serine residue, creating a stable acyl-enzyme intermediate. oup.com

This covalent modification is a key feature of the "suicide inhibition" mechanism employed by β-lactam antibiotics. oup.com

Conformational Changes Induced by (7S)-Cefaclor Binding to PBPs

The binding of β-lactam antibiotics, including cefaclor, can induce conformational changes in PBPs. osti.gov While these changes are often localized to the active site, they can be significant for the enzyme's function. osti.gov For instance, the acylation of the active site serine can lead to a widening of the catalytic cleft to accommodate the antibiotic molecule. osti.gov Studies on other PBPs have shown that the binding of a β-lactam can cause a rotation of the active site serine and a twisting of adjacent β-strands, which can impact the enzyme's catalytic efficiency. osti.gov The binding of cefaclor to PBP3 in Pseudomonas aeruginosa, for example, has been shown to increase the enzyme's thermostability, indicating a stabilizing conformational change. wikipedia.org

Enzymatic Inhibition Kinetics of Peptidoglycan Transpeptidases and Carboxypeptidases

The inhibition of PBP activity by this compound follows a specific kinetic model. The interaction begins with the formation of a noncovalent enzyme-inhibitor complex (EI), which then proceeds to form a covalent acyl-enzyme complex (EI*). oup.com This process effectively removes the enzyme from the pool available for peptidoglycan synthesis.

The key kinetic parameters include:

k2/Kd: The second-order rate constant for acylation, which represents the efficiency of PBP inactivation. oup.com

IC50: The concentration of the antibiotic required to inhibit 50% of the PBP activity. nih.gov

Studies have shown that cefaclor can effectively inhibit the transpeptidase activity of PBPs. For example, in Staphylococcus aureus, 5 μM cefaclor was found to completely inhibit the transpeptidase activity of PBP2. nih.gov It is important to note that some PBPs can exhibit rapid deacylation, where the covalent bond is broken, and the enzyme is regenerated. This has been observed with cefaclor and PBP 2 in S. aureus, where the initial high-affinity binding is followed by a rapid release of the drug. psu.edu

The Critical Role of the Beta-Lactam Ring Strain in Inhibitory Mechanism

The chemical reactivity of the β-lactam ring is central to the inhibitory mechanism of this compound. frontiersin.org The bicyclic structure of cephalosporins creates significant strain in the four-membered β-lactam ring, making the amide bond within it highly susceptible to nucleophilic attack. frontiersin.org This inherent strain reduces the resonance stabilization that would normally be present in a less-strained amide, thereby increasing the electrophilicity of the carbonyl carbon. frontiersin.org This heightened reactivity facilitates the rapid and irreversible acylation of the PBP's active site serine, which is the cornerstone of its antibacterial action. mdpi.com

Comparative Analysis of PBP Inhibition Profiles Across Different Bacterial Species

The binding affinity and inhibitory profile of this compound vary across different bacterial species due to differences in the structure and number of their PBPs. nih.govnih.gov This differential affinity contributes to the antibiotic's spectrum of activity.

For instance, in Haemophilus influenzae, cefaclor demonstrates effective binding to crucial PBPs, contributing to its efficacy against this pathogen. asm.org In Streptococcus pneumoniae, cefaclor has been found to be selective for PBP3. nih.gov In contrast, other cephalosporins may exhibit broader co-selectivity for multiple PBPs in the same organism. nih.gov

The following table provides a simplified overview of cefaclor's PBP binding affinity in different bacteria based on available research.

Bacterial SpeciesKey PBP TargetsReported Affinity/Selectivity
Staphylococcus aureusPBP 2, PBP 3High affinity for PBP 2 with rapid deacylation psu.edu; specific for PBP 3 psu.edumedchemexpress.com
Haemophilus influenzaeMultiple PBPsAdequate binding to crucial PBPs asm.org
Streptococcus pneumoniaePBP3Selective for PBP3 nih.gov

This table is a summary of findings from multiple research sources and is intended for illustrative purposes.

This variability in PBP inhibition profiles underscores the complexity of antibiotic-bacterium interactions and is a key factor in determining the clinical utility of this compound against specific pathogens.

Theoretical and Computational Modeling of (7S)-Cefaclor-PBP Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Theoretical and computational modeling have become indispensable tools for elucidating the molecular underpinnings of drug-receptor interactions. In the context of this compound, these methods provide atomic-level insights into its binding with Penicillin-Binding Proteins (PBPs), the key enzymes responsible for bacterial cell wall synthesis. researchgate.netpatsnap.com By simulating these interactions, researchers can predict binding affinities, identify critical amino acid residues involved in the binding process, and understand the dynamic nature of the drug-target complex. These computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental data and offer a rational basis for understanding the antimicrobial efficacy and resistance mechanisms associated with this compound. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, cefaclor) when bound to a receptor target (PBP) to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the PBP's active site and scoring them based on binding energy calculations. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

Research employing molecular docking has been crucial in visualizing the interaction between β-lactam antibiotics and their PBP targets. For cefaclor, docking studies would model its entry into the PBP active site, where the β-lactam ring is positioned for nucleophilic attack by a conserved serine residue. researchgate.netmdpi.com The simulations identify the specific amino acid residues within the PBP active site that form key interactions—such as hydrogen bonds, and hydrophobic interactions—with different moieties of the cefaclor molecule.

For instance, in a computational study on the interaction of amoxicillin (B794) and its analogue cefaclor with bacterial proteins, molecular docking was used to predict binding interactions. researchgate.net While this particular study focused on DNA gyrase B, the methodology is directly applicable to PBP interactions. researchgate.net Similar studies on other cephalosporins with PBPs have demonstrated that mutations in or near the active site, as seen in resistant bacterial strains, can significantly alter these interaction patterns and reduce binding affinity. mdpi.comresearchgate.netnih.gov

Computational FindingDescriptionSignificance
Predicted Binding Energy Docking programs calculate a score (e.g., in kcal/mol) representing the predicted free energy of binding. Lower scores typically indicate higher binding affinity.Allows for a quantitative comparison of cefaclor's affinity for different PBPs or for PBPs from susceptible versus resistant bacterial strains.
Key Interacting Residues Identifies specific amino acids in the PBP active site that form hydrogen bonds or other non-covalent interactions with cefaclor.Pinpoints the critical residues for stable binding. Mutations in these residues are often linked to the development of antibiotic resistance. mdpi.comnih.gov
Binding Pose Determines the three-dimensional orientation of cefaclor within the PBP active site.Crucial for understanding the steric and electronic complementarity required for the subsequent acylation reaction that inactivates the enzyme. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netresearchgate.net MD simulations calculate the trajectory of atoms and molecules over time by applying Newton's laws of motion, providing insights into the flexibility of the protein, the stability of the ligand-receptor complex, and the influence of the surrounding solvent environment. mdpi.comresearchgate.net

In the study of (7S)-Cefaclor-PBP interactions, MD simulations can be initiated from a docked pose to assess its stability. These simulations can reveal:

Conformational Changes: How the PBP enzyme might change its shape upon binding to cefaclor.

Stability of Interactions: Whether the key hydrogen bonds and other interactions identified in docking are maintained over time.

Water Molecule Dynamics: The role of water molecules in mediating or disrupting the interaction between the drug and the protein.

Furthermore, advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be employed to model the chemical reaction of acylation itself. mdpi.com This method treats the reactive core (the cefaclor β-lactam ring and the PBP's serine residue) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. Such simulations can calculate the energy barriers for the reaction, explaining how mutations in resistant strains can increase this barrier, thereby slowing down the inactivation of the PBP and reducing the antibiotic's effectiveness. mdpi.com

Simulation TypeInformation GainedRelevance to (7S)-Cefaclor Action
Molecular Docking Prediction of binding mode and affinity.Identifies how cefaclor fits into the PBP active site and estimates the strength of this initial non-covalent interaction. mdpi.comresearchgate.net
Standard MD Simulation Assessment of complex stability and dynamics.Confirms if the docked pose is stable over time and reveals how protein flexibility influences the binding. researchgate.net
QM/MM MD Simulation Modeling of the acylation reaction pathway and energetics.Elucidates the chemical step of PBP inactivation by calculating the energy profile of the covalent bond formation between cefaclor and the active site serine. mdpi.com
Dynamical Network Analysis Analysis of allosteric communication within the protein.Can reveal how mutations far from the active site might still impact binding affinity and enzymatic activity through long-range conformational effects. mdpi.com

Mechanisms of Microbial Resistance to 7s Cefaclor Hydrate

Beta-Lactamase Production and Enzymatic Hydrolysis of (7S)-Cefaclor

The most prevalent mechanism of resistance to β-lactam antibiotics, including (7S)-Cefaclor, is the production of β-lactamase enzymes. medcraveonline.com These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. medcraveonline.commdpi.com

β-Lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D utilize a serine residue for hydrolysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. plos.org

Class A: These are typically penicillinases but can also include extended-spectrum β-lactamases (ESBLs) that can hydrolyze a wide range of cephalosporins. researchgate.net

Class C: Known as AmpC β-lactamases, these enzymes are primarily cephalosporinases and are chromosomally encoded in many Gram-negative bacteria. researchgate.net Their overproduction can lead to significant resistance.

Class D: These are oxacillinases that can hydrolyze oxacillin (B1211168) and related penicillins. Some Class D enzymes also exhibit activity against cephalosporins.

The efficiency of (7S)-Cefaclor hydrolysis varies significantly among different β-lactamase enzymes. For instance, studies have reported on the kinetic parameters for the hydrolysis of a series of cephalosporins, including those related to cefaclor (B193732), by Bacillus cereus β-lactamase I and II. researchgate.net The rate of hydrolysis is a critical factor in the level of resistance observed. For the L1 metallo-β-lactamase from Stenotrophomonas maltophilia, the cleavage of the β-lactam amide bond is the rate-determining step in the hydrolysis of (7S)-Cefaclor. nih.gov The susceptibility of (7S)-Cefaclor to β-lactamase hydrolysis is a known factor contributing to clinical resistance. researchgate.net

Table 1: Hydrolysis of Cefaclor by Beta-Lactamases

Beta-LactamaseOrganism SourceKey Findings
β-lactamase I & IIBacillus cereusKinetic parameters for hydrolysis have been determined, showing variable rates. researchgate.net
L1 metallo-β-lactamaseStenotrophomonas maltophiliaCleavage of the β-lactam amide bond is the rate-determining step of hydrolysis. nih.gov
ROB-1Haemophilus influenzaePresence of ROB-1 is generally associated with cefaclor resistance. utas.edu.au

The structural basis of resistance lies in the active site of the β-lactamase enzyme. The enzyme's three-dimensional structure allows it to bind the β-lactam antibiotic and catalyze the hydrolytic reaction. The degradation of (7S)-Cefaclor can follow several pathways upon hydrolysis, including isomerization of the double bond in the dihydrothiazine ring and intramolecular attack by the side chain's primary amine. nih.govresearchgate.net These degradation products are antibiotically inactive. mdpi.com

Hydrolysis Kinetics of (7S)-Cefaclor by Specific Beta-Lactamase Enzymes

Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Mechanism

A second major mechanism of resistance to (7S)-Cefaclor involves modifications to the penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.gov These bacterial enzymes are essential for the synthesis of the peptidoglycan layer of the cell wall. frontiersin.org

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the protein structure. These changes can alter the active site of the PBP, reducing its affinity for (7S)-Cefaclor. plos.org For example, in Streptococcus pneumoniae, alterations in PBPs 1a, 2b, and 2x have been shown to decrease the affinity of cefaclor, particularly in penicillin-resistant strains. asm.orgnih.gov Specific amino acid substitutions in PBP3 of Haemophilus influenzae have also been associated with increased cefaclor resistance. utas.edu.au In a clinical strain of Haemophilus parasuis, mutations in the ftsI (PBP3) and mrcA (PBP1a) genes were found to be responsible for cefaclor resistance. frontiersin.org

Table 2: PBP Alterations and Cefaclor Resistance

OrganismAltered PBPAssociated MutationsImpact on Cefaclor
Streptococcus pneumoniaePBP1a, PBP2x, PBP2bVarious substitutionsDecreased affinity in penicillin-resistant strains. asm.orgnih.gov
Haemophilus influenzaePBP3R517H, V547I, D350N, N569S, V489G, M503RAugmented cefaclor resistance in combination with ROB-1 β-lactamase. utas.edu.au
Haemophilus parasuisPBP3 (ftsI), PBP1a (mrcA)Y103D, L517R in ftsI; A639V in mrcATriggered resistance to cefaclor. frontiersin.org

Some bacteria can acquire genes that encode for entirely new or significantly modified PBPs with a very low affinity for β-lactam antibiotics. The classic example is the acquisition of the mecA gene, which encodes for PBP2a, in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov PBP2a can continue to function in cell wall synthesis even in the presence of most β-lactams, including cefaclor. open.edumdpi.com Studies have shown that the expression of PBP2a can lead to a significant increase (e.g., 32-fold) in the minimum inhibitory concentration (MIC) of cefaclor for S. aureus. researchgate.netnih.govnih.gov This makes PBP2a a major determinant of resistance to (7S)-Cefaclor in staphylococci. researchgate.netnih.govnih.gov

Point Mutations Leading to Decreased (7S)-Cefaclor Affinity

Bacterial Efflux Pump Overexpression and Reduced Outer Membrane Permeability

A crucial first line of defense for Gram-negative bacteria against antibiotics like Cefaclor is the outer membrane, which acts as a selective barrier. nih.govmdpi.com Concurrently, the overexpression of efflux pumps actively expels antibiotics that manage to breach this barrier, preventing them from reaching their intracellular targets. asm.org

Reduced permeability of the outer membrane significantly hinders the entry of hydrophilic antibiotics such as Cefaclor. nih.govfrontiersin.org This is often achieved by modifying the number or characteristics of porins, which are protein channels that facilitate the diffusion of small, water-soluble molecules across the membrane. nih.govmdpi.com Bacteria can down-regulate the expression of genes encoding major porins (like OmpF in E. coli), effectively reducing the number of entry points for the antibiotic and thereby decreasing its intracellular concentration. srce.hrnih.gov The physicochemical properties of the cephalosporin (B10832234), including its molecular size, charge, and hydrophobicity, also influence its rate of permeation through these channels. nih.gov

Efflux pumps are protein complexes that transport a wide range of substrates, including various classes of antibiotics, out of the bacterial cell. asm.orgnih.gov The overexpression of these pumps is a common mechanism of multidrug resistance (MDR). asm.orgnih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and its homologues in other pathogens, plays a clinically significant role. asm.orgnih.gov These tripartite systems span the inner membrane, periplasm, and outer membrane, efficiently capturing and expelling drugs from the cell. plos.org Overexpression of these pumps can be triggered by exposure to antibiotics and other environmental stressors, contributing to low-level resistance that may pave the way for the development of higher-level clinical resistance through the acquisition of other mechanisms. mdpi.commdpi.com The interplay between reduced permeability and increased efflux creates a synergistic effect, profoundly diminishing the antibiotic's effectiveness. asm.orgnih.gov

Table 1: Mechanisms of Reduced Cefaclor Accumulation in Gram-Negative Bacteria

MechanismDescriptionKey Components/ExamplesConsequence for Cefaclor
Reduced Outer Membrane Permeability Decrease in the influx of the antibiotic across the outer membrane. nih.govDown-regulation or mutation of porin channels (e.g., OmpF, OmpC). srce.hrnih.govLower periplasmic concentration of Cefaclor. nih.gov
Efflux Pump Overexpression Active transport of the antibiotic from the cytoplasm or periplasm back out of the cell. asm.orgRND-family pumps (e.g., AcrAB-TolC in E. coli, Mex-pumps in P. aeruginosa). asm.orgnih.govjidc.orgReduced intracellular and periplasmic concentration of Cefaclor, leading to increased MIC values. mdpi.com

Genetic Determinants and Horizontal Gene Transfer of Resistance Genes

The acquisition and spread of resistance to Cefaclor are largely driven by the mobility of genetic material. reactgroup.org Bacteria can acquire resistance genes through horizontal gene transfer (HGT), a process that allows for the rapid dissemination of these determinants even between different bacterial species. nih.govuconn.edu

The primary genetic determinants of resistance to Cefaclor are genes encoding β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. bsmiab.org While some β-lactamases are chromosomally encoded, many of the most clinically relevant ones, particularly extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases, are located on mobile genetic elements (MGEs). nih.gov These MGEs include:

Plasmids: Self-replicating, extrachromosomal DNA molecules that frequently carry multiple resistance genes. nih.govbioguardlabs.com Plasmids like those of the IncA/C2, IncI1, IncF, and IncHI2 families have been identified carrying β-lactamase genes such as blaCMY-2, blaCTX-M, and blaSHV-12, which confer resistance to third-generation cephalosporins and can impact Cefaclor's efficacy. nih.gov

Transposons and Gene Cassettes/Integrons: Mobile DNA sequences that can "jump" between different locations on a chromosome or between plasmids. srce.hrnih.gov Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements often containing a single resistance gene. srce.hr This allows for the assembly of arrays of multiple resistance genes.

The transfer of these MGEs between bacteria occurs via three main mechanisms:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.orgbioguardlabs.com This is considered the most significant mechanism for the spread of antibiotic resistance. bioguardlabs.com

Transformation: The uptake and incorporation of free DNA from the environment. reactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). reactgroup.orgbioguardlabs.com

The presence of these genetic determinants on highly mobile elements facilitates the rapid evolution and dissemination of Cefaclor resistance in clinical and environmental settings. nih.govnih.gov

Table 2: Key Genetic Elements in Cefaclor Resistance Dissemination

Genetic ElementTypeExamples of Resistance Genes CarriedMechanism of Spread
Plasmids Mobile Genetic ElementblaCMY-2, blaCTX-M, blaSHV, blaOXA nih.govbiorxiv.orgConjugation bioguardlabs.com
Transposons Mobile Genetic ElementVarious β-lactamase genesCan move between plasmids and/or the chromosome
Integrons/Gene Cassettes Mobile Genetic ElementCassettes encoding resistance to β-lactams, aminoglycosides, etc. srce.hrCarried by plasmids and transposons

In Vitro Studies on the Evolution and Selection of Resistance Mechanisms

In vitro studies are essential for understanding the activity of Cefaclor against various pathogens and for observing the selection and evolution of resistance mechanisms under controlled conditions. These studies often involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. mdpi.com

Studies have shown that Cefaclor maintains activity against many common pathogens, but resistance is a significant concern. nih.govdrugbank.com For example, against β-lactamase-producing strains of Haemophilus influenzae, Cefaclor has demonstrated sustained inhibitory activity, partly due to its relative stability against certain common β-lactamases like TEM-1. asm.org However, its own chemical instability in solution, with a half-life of less than six hours at 37°C, can complicate the interpretation of results from prolonged incubation tests. nih.gov

Recent in vitro research has explored strategies to overcome resistance. A 2025 study investigated the combination of Cefaclor with β-lactamase inhibitors like clavulanic acid and sulbactam (B1307) against ESBL-producing E. coli. nih.govresearchgate.net The results showed a significant improvement in Cefaclor's efficacy. The MIC90 (the concentration required to inhibit 90% of isolates) for Cefaclor alone was >128 µg/mL, but when combined with clavulanic acid or sulbactam, it dropped to 8/4 µg/mL. nih.govresearchgate.net This demonstrates that β-lactamase production is a primary resistance mechanism in these isolates and that it can be effectively overcome in vitro with inhibitors. nih.govresearchgate.net

The evolution of resistance can also be studied by exposing bacterial populations to sub-inhibitory concentrations of antibiotics. This selective pressure can lead to the emergence of resistant mutants. mdpi.com For instance, exposure to environmental stressors can select for variants with altered membrane characteristics, which may exhibit cross-resistance or increased susceptibility to different antibiotics. mdpi.com One study noted that exposure of K. pneumoniae to chlorine led to an increased susceptibility to Cefaclor, highlighting the complex interplay of different selective pressures on resistance profiles. mdpi.com These in vitro models provide critical insights into the dynamics of resistance evolution and help in evaluating novel therapeutic combinations to combat resistant pathogens. nih.govresearchgate.net

Table 3: Representative In Vitro Findings for Cefaclor

Study FocusOrganism(s)Key FindingsReference(s)
Comparative Activity S. pneumoniae, H. influenzae, EnterobacteriaceaeCefaclor was 4- to 16-fold more active than cephalexin (B21000) against susceptible strains. nih.gov nih.gov
Efficacy against β-lactamase producers H. influenzaeCefaclor sustained activity against a TEM-1 β-lactamase-producing strain due to higher resistance to hydrolysis compared to ampicillin. asm.org asm.org
Combination Therapy ESBL-producing E. coliCombination with clavulanic acid or sulbactam significantly lowered Cefaclor MICs, restoring susceptibility in over 50% of resistant isolates. nih.govresearchgate.net nih.govresearchgate.net

Analytical Methodologies for the Quantification and Purity Assessment of 7s Cefaclor Hydrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (7S)-Cefaclor Hydrate (B1144303), providing powerful separation capabilities essential for resolving the active ingredient from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the assay and impurity profiling of Cefaclor (B193732). scispace.comnih.govnih.gov Reversed-phase HPLC, typically employing a C18 column, is a common approach. scispace.comthermofisher.com The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase might consist of a mixture of an aqueous buffer, such as sodium pentasulfonate with triethylamine (B128534) adjusted to an acidic pH, and an organic modifier like methanol (B129727) or acetonitrile (B52724). scispace.comptfarm.pl Detection is commonly performed using a UV detector at a wavelength where Cefaclor exhibits significant absorbance, such as 265 nm. scispace.comhilarispublisher.com

Forced degradation studies are often conducted to demonstrate the specificity of HPLC methods. phenomenex.com These studies involve subjecting Cefaclor to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat to generate potential degradation products. nih.govphenomenex.com The HPLC method should be able to separate the intact drug from these degradation products, ensuring that the assay is stability-indicating. phenomenex.com The European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP) provide monograph methods for the analysis of Cefaclor and its related substances, which often serve as a basis for quality control. thermofisher.com

A study comparing HPLC and UV spectrophotometric methods for the determination of Cefaclor monohydrate in pharmaceutical dosages found both methods to be accurate, but highlighted the superior specificity of HPLC for impurity profiling. scispace.com Another HPLC method was developed for the simultaneous determination of Cefaclor and Ceftriaxone, demonstrating the versatility of the technique for analyzing multiple components.

Table 1: Example of HPLC Parameters for Cefaclor Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Triethylamine:methanol:Acetonitrile:water (2:10:20:68 v/v/v/v) scispace.com
Flow Rate 1.0 mL/min scispace.com
Detection UV at 265 nm scispace.com
Injection Volume 20 µL scispace.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. A novel UPLC-MS-MS method was developed for the determination of cefaclor in human plasma, demonstrating high sensitivity with a lower limit of quantification of 2 ng/mL. researchgate.netnih.gov This method utilized a C18 column with a gradient mobile phase of 0.1% formic acid and acetonitrile. researchgate.netnih.gov

The shorter analysis times offered by UHPLC are particularly beneficial for high-throughput screening and quality control environments. The increased resolution allows for better separation of closely related impurities, providing a more accurate impurity profile. phenomenex.com

Table 2: Example of UHPLC Parameters for Cefaclor Analysis

ParameterCondition
Column Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) researchgate.netnih.gov
Mobile Phase Gradient of 0.1% formic acid and acetonitrile researchgate.netnih.gov
Flow Rate 0.4 mL/min researchgate.netnih.gov
Detection Tandem Mass Spectrometry (MS-MS) researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since Cefaclor possesses a chiral center, it is essential to control its enantiomeric purity. chromatographyonline.com The presence of the undesired enantiomer is treated as an impurity. chromatographyonline.com Chiral chromatography is the primary technique for separating and quantifying enantiomers. nih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.comnih.gov

One approach involves bonding a chiral selector, such as N-(3,5-dimethoxybenzoyl)cefaclor, to a silica (B1680970) gel support to create a CSP. researchgate.net This type of column can be used to resolve racemic mixtures of various compounds, demonstrating the principle of chiral recognition. researchgate.net The development of effective chiral separation methods is crucial for ensuring the quality and safety of enantiomerically pure drugs. mdpi.com The validation of a chiral purity assay involves demonstrating its specificity, linearity, accuracy, and precision for the undesired enantiomer. chromatographyonline.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the quantitative analysis of Cefaclor, particularly for assay determination where separation from impurities is not the primary goal.

UV-Vis Spectrophotometry for Direct Quantification

UV-Vis spectrophotometry is a straightforward and cost-effective method for the direct quantification of Cefaclor. asianjpr.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Cefaclor exhibits a characteristic absorption maximum in the UV region, typically around 262-265 nm in aqueous or ethanolic solutions. scispace.comhilarispublisher.comasianjpr.comresearchgate.net

Several studies have developed and validated UV spectrophotometric methods for the determination of Cefaclor in pharmaceutical formulations. scispace.comasianjpr.comresearchgate.net These methods have demonstrated good linearity, accuracy, and precision. For instance, one study reported a linear range of 5-50 µg/mL with a correlation coefficient of 0.998. asianjpr.com Another method involved the alkaline hydrolysis of Cefaclor to form a diketopiperazine-2,5-dione derivative, which is then measured at 340 nm. scielo.br This indirect method can offer increased specificity in certain matrices. It is important to note that excipients in the formulation should not interfere with the absorbance measurement at the chosen wavelength. researchgate.net

Table 3: Comparison of UV-Vis Spectrophotometric Methods for Cefaclor

ParameterMethod 1Method 2
Wavelength (λmax) 264 nm scispace.comhilarispublisher.com340 nm (after hydrolysis) scielo.br
Solvent Water scispace.comhilarispublisher.comAmmonia (B1221849) buffer (pH 10) scielo.br
Linearity Range 10 µg/mL (test concentration) scispace.comhilarispublisher.com1.8 - 55 µg/mL scielo.br
Basis of Method Direct measurement of Cefaclor absorbance scispace.comhilarispublisher.comMeasurement of hydrolysis product scielo.br

Flow-Injection Analysis (FIA) Coupled with UV Detection

Flow-Injection Analysis (FIA) is an automated method that can be coupled with UV detection for the rapid determination of Cefaclor. In one reported FIA method, Cefaclor is first hydrolyzed with sodium hydroxide (B78521) at an elevated temperature. The resulting product is then oxidized with Fe³⁺, and the produced Fe²⁺ forms a colored complex with o-phenanthroline, which is measured at 510 nm. researchgate.net This method offers high sample throughput and has been successfully applied to the analysis of pharmaceutical preparations. researchgate.net The automation reduces manual labor and improves reproducibility.

Capillary Electrophoresis (CE) for Purity and Degradant Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of (7S)-Cefaclor Hydrate, offering high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. psu.edu Specifically, Capillary Zone Electrophoresis (CZE) is frequently utilized for the purity assessment and the analysis of degradation products. nih.govresearchgate.net

The separation in CZE is predicated on the differential migration of ionic species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. psu.edu For cephalosporins like cefaclor, the pH of the background electrolyte (BGE) is a critical parameter, as it dictates the charge state of the molecule and, consequently, its electrophoretic mobility. nih.gov Studies have shown that a pH range of 6 to 9 is generally suitable for the analysis of cephalosporins, as it helps to mitigate the hydrolysis of the unstable beta-lactam ring. nih.gov

In a typical CZE method for this compound, a buffer system, such as a mixture of phosphate (B84403) and borate (B1201080), is employed to maintain a stable pH. researchgate.net The application of a positive voltage to the capillary, which has a negatively charged inner wall, generates an electroosmotic flow (EOF) that drives all components, regardless of their charge, towards the detector. nih.gov The separation of this compound from its impurities and degradants is then achieved based on their unique charge-to-mass ratios. researchgate.net

For instance, a study successfully separated six cephalosporins, including cefaclor, using a 25 mM phosphate/25 mM borate mixed buffer at pH 6.8, with an applied voltage of 25 kV and a temperature of 25 °C. researchgate.net This method achieved baseline separation in approximately 10 minutes. researchgate.net Another study highlighted that the separation of cefaclor and a closely related cephalosporin (B10832234), cefalexin, was only resolved within a pH range of 6 to 7. nih.gov

The versatility of CE also allows for its use in determining key physicochemical properties. For example, CZE has been used in conjunction with pH-potentiometric titrations to determine the acidity constants of cefaclor. nih.gov This demonstrates the technique's utility beyond simple purity analysis, providing deeper insights into the compound's characteristics.

Table 1: Representative Capillary Electrophoresis (CZE) Conditions for Cefaclor Analysis

ParameterConditionReference
Capillary Fused Silica, 56 cm x 50 µm I.D. researchgate.net
Background Electrolyte 25 mM Phosphate – 25 mM Borate researchgate.net
pH 6.8 researchgate.net
Applied Voltage +25 kV nih.govresearchgate.net
Temperature 25 °C nih.govresearchgate.net
Detection UV Absorption at 210 nm or 270 nm nih.govresearchgate.net
Injection 50 mbar for 3 seconds nih.gov

Hyphenated Techniques for Identification and Quantification of Degradants and Impurities

The identification and quantification of often low-level impurities and degradation products in this compound necessitate the use of highly sensitive and specific hyphenated analytical techniques. capes.gov.br These methods couple the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for the impurity profiling of this compound. itmedicalteam.plmedcraveonline.comnih.gov This technique combines the high-resolution separation of analytes by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection and structural elucidation capabilities of mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation on a reversed-phase column (e.g., C18). nih.govnih.gov A mobile phase consisting of a mixture of an aqueous component (often with a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol) is used to elute the compounds. hilarispublisher.comnih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analytes, which is crucial for determining their molecular weights. nih.gov In the tandem mass spectrometer, the precursor ion of interest (e.g., the molecular ion of a potential impurity) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.gov

LC-MS/MS has been successfully applied to identify and characterize various degradation products of cefaclor. nih.gov For example, a study on aged cefaclor samples identified diastereomers of Impurity E, a known degradant, by analyzing their fragmentation patterns in both positive and negative ion modes. nih.gov The technique is also crucial for monitoring antibiotic residues in various matrices, with studies detecting cefaclor at levels as high as 220 µg/kg in milk samples. researchgate.netnih.gov

Table 2: Example LC-MS/MS Parameters for Cefaclor Analysis

ParameterConditionReference
Chromatography UPLC with a BEH C18 column (2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase Gradient of 0.1% formic acid and acetonitrile nih.gov
Flow Rate 0.4 mL/min nih.gov
Ionization Electrospray Ionization (ESI), positive mode nih.gov
Mass Spectrometry Triple Quadrupole nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition m/z 367.5 → 173.8 for Cefaclor nih.gov

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS is a vital technique for the identification and quantification of volatile impurities and residual solvents that may be present in the drug substance from the manufacturing process. scioninstruments.comresolvemass.ca The International Council for Harmonisation (ICH) Q3C guidelines mandate the control of these residual solvents. resolvemass.ca

GC-MS separates volatile compounds based on their boiling points and interaction with the stationary phase of a GC column. scioninstruments.com The separated compounds are then ionized and detected by a mass spectrometer, which provides detailed structural information for identification.

For the analysis of non-volatile compounds like cefaclor, or to improve the chromatographic properties of certain analytes, a chemical derivatization step is often necessary. jfda-online.com This process converts the analyte into a more volatile and thermally stable derivative. jfda-online.com For example, silylation is a common derivatization technique that replaces active hydrogens on functional groups like hydroxyls and amines with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. jfda-online.com

Headspace GC-MS is a particularly useful technique for analyzing residual solvents. resolvemass.carsc.org In this method, the solid or liquid sample is heated in a sealed vial, causing the volatile solvents to partition into the headspace gas. scioninstruments.com A sample of this gas is then injected into the GC-MS system for analysis. scioninstruments.com This approach avoids the introduction of non-volatile matrix components into the chromatographic system, leading to cleaner analyses and longer column life. scioninstruments.com

Table 3: Common Volatile Impurities Analyzed by GC-MS

Impurity TypeAnalytical TechniquePurposeReference
Residual Solvents Headspace GC-MSQuantification according to ICH Q3C guidelines resolvemass.carsc.org
Volatile Degradation Products GC-MS (potentially with derivatization)Identification of low molecular weight degradants scioninstruments.comjfda-online.com
Volatile Reagents GC-MSMonitoring of residual process reagents scioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Establishment of Reference Standards and Quality Control Methodologies

The establishment of highly characterized reference standards is a cornerstone of all analytical methodologies for this compound. hres.canih.gov A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. Secondary standards are calibrated against the primary standard and are used for routine quality control testing. uoanbar.edu.iq

Reference standards for this compound are used to:

Confirm Identity: By comparing the analytical signatures (e.g., retention time, mass spectrum, electrophoretic mobility) of the sample to that of the reference standard.

Quantify the API: By creating calibration curves from known concentrations of the reference standard to determine the amount of this compound in a sample. mdpi.com

Identify and Quantify Impurities: Reference standards for known impurities are used to confirm their presence and to quantify them accurately.

The quality control (QC) of this compound involves a comprehensive set of tests designed to ensure that each batch of the drug substance meets the pre-defined specifications for identity, strength, quality, and purity. These methodologies are often compiled in pharmacopoeias, such as the European Pharmacopoeia or the United States Pharmacopeia. ptfarm.pl

A typical QC testing regimen for this compound would include:

Assay: Performed by a validated method like HPLC or potentiometric titration to determine the potency of the API. ptfarm.pl

Related Substances/Impurities: Analyzed by a high-resolution chromatographic technique like HPLC or UPLC to detect and quantify any impurities. ptfarm.pl

Identification: Confirmed using techniques like Infrared (IR) spectroscopy or comparison of chromatographic retention times with a reference standard.

Water Content: Determined by Karl Fischer titration.

Residue on Ignition: To control for inorganic impurities.

Residual Solvents: Monitored by GC-MS. resolvemass.ca

These rigorous analytical methodologies and the use of well-characterized reference standards work in concert to ensure that this compound meets the highest standards of quality and purity required for pharmaceutical use.

Chemical Stability and Degradation Kinetics of 7s Cefaclor Hydrate

Elucidation of Primary Degradation Pathways in Solution

In aqueous solutions, (7S)-Cefaclor Hydrate (B1144303) undergoes degradation through several key reactions. These pathways often occur concurrently, with the predominant route being heavily influenced by the specific conditions of the solution. The primary degradation mechanisms include hydrolysis of the β-lactam ring, epimerization at the C-7 chiral center, and cleavage or rearrangement of the C-7 side chain. nih.govresearchgate.net

The most significant degradation pathway for all β-lactam antibiotics is the hydrolytic cleavage of the four-membered β-lactam ring. nih.govrsc.org This reaction results in the formation of inactive degradation products, as the structural integrity of the β-lactam moiety is essential for its antibacterial activity. mdpi.com The hydrolysis can be catalyzed by acid, base, or proceed spontaneously. researchgate.netrsc.org

Under alkaline conditions, the degradation is primarily driven by hydroxide (B78521) ion-catalyzed hydrolysis, which leads to the rapid opening of the β-lactam ring to form penicillic acid derivatives and other polar products. mdpi.com In neutral aqueous solutions, degradation can occur via intramolecular aminolysis, where the amino group of the C-7 side chain attacks the β-lactam carbonyl group. researchgate.netnih.gov This process is competitive with direct water attack on the β-lactam ring. nih.gov Under acidic conditions, specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond is a major pathway. nih.govnih.gov The loss of the chlorine atom at the C-3 position is a common reaction that follows the initial opening of the β-lactam ring. researchgate.net

The stereochemistry at the C-7 position, which bears the D-phenylglycylamido side chain, is critical for the biological activity of cefaclor (B193732). Epimerization at this chiral center can lead to the formation of diastereomers with reduced or no antibacterial efficacy. While direct studies on the kinetics of (7S)-Cefaclor epimerization are not extensively detailed, the formation of diastereomeric impurities has been observed during stability studies. For instance, analysis of aged cefaclor samples has revealed the presence of diastereomers of Impurity E, with the isomerization suggested to occur at the adjacent C-6 carbon atom, which would inherently affect the stereochemical environment and potentially lead to epimeric forms. researchgate.net Such changes in stereochemistry represent a significant degradation pathway that diminishes the quality of the active pharmaceutical ingredient.

The C-7 acylamido side chain of (7S)-Cefaclor Hydrate is also a site of chemical instability. nih.gov Degradation can involve the cleavage of this side chain or its participation in intramolecular reactions. One identified pathway involves the intramolecular nucleophilic attack of the primary amino group of the phenylglycyl side chain on the β-lactam carbonyl, leading to the formation of a piperazine-2,5-dione derivative. researchgate.netnih.gov This is a prominent degradation route in neutral aqueous media. researchgate.net

Furthermore, under acidic conditions, complex rearrangements can occur. These include the contraction of the six-membered dihydrothiazine ring into a five-membered thiazole (B1198619) ring, a process believed to proceed through an episulfonium ion intermediate. nih.govresearchgate.net Another pathway involves the primary amine of the side chain attacking the "masked aldehyde" at the C-6 position, resulting in the formation of fluorescent substituted pyrazines. nih.gov These reactions lead to a variety of degradation products, classified as thiazole derivatives, pyrazine (B50134) derivatives, and simple hydrolysis or rearrangement products. nih.gov

Epimerization at the C-7 Chiral Center

Influence of Environmental Factors on Degradation Rate

The rate at which this compound degrades is highly sensitive to environmental conditions, most notably pH and temperature. Kinetic studies are essential for predicting the shelf-life and determining optimal storage conditions for formulations containing this antibiotic.

The degradation rate of cefaclor exhibits a strong dependence on the pH of the solution. A pH-rate profile, which plots the logarithm of the observed degradation rate constant (log k) against pH, typically shows a U-shaped or V-shaped curve for cephalosporins. researchgate.net This indicates that the drug is most stable in a specific pH range and degrades more rapidly in highly acidic or alkaline environments.

For cefaclor, the degradation kinetics follow first-order principles at a constant pH and temperature. researchgate.net The shape of its pH-rate profile is similar to that of other cephalosporins like cephalexin (B21000) and cephradine. researchgate.net

Acidic pH (pH < 4): In this region, the degradation is catalyzed by hydrogen ions, primarily involving hydrolysis of the β-lactam ring and complex rearrangements. nih.govnih.gov

Neutral pH (pH 5-8): In the near-neutral region, intramolecular catalysis by the C-7 side-chain amino group becomes a significant degradation pathway, leading to the formation of piperazine-2,5-diones. researchgate.netnih.gov The maximum stability for similar β-lactams is often found in the weakly acidic to neutral pH range. rsc.org

Alkaline pH (pH > 8): In alkaline solutions, the degradation rate increases sharply due to hydroxide ion-catalyzed hydrolysis of the β-lactam bond. mdpi.comnih.gov

The presence of buffer species, such as citrate (B86180) and phosphate (B84403), can also influence the degradation rate through general acid and base catalysis. researchgate.net

Table 1: pH Influence on Cefaclor Degradation Pathways This is an interactive table. Select a pH range to see the dominant degradation mechanism.

pH RangeDominant Degradation MechanismKey Products
Acidic H+ catalyzed β-lactam hydrolysis; Ring contractionThiazole derivatives, Pyrazine derivatives nih.gov
Neutral Intramolecular aminolysis by side-chainPiperazine-2,5-dione derivatives researchgate.net
Alkaline OH- catalyzed β-lactam hydrolysisInactive penicillic acid derivatives mdpi.com

Temperature is a critical factor that accelerates the degradation of this compound. The relationship between the degradation rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. By studying the degradation at several elevated temperatures, the activation energy can be determined, which allows for the prediction of the degradation rate and shelf-life at lower storage temperatures. research-solution.comtamu.edu

Studies on the solid-state stability of cefaclor monohydrate have shown that the degradation process is temperature-dependent. ptfarm.pl It is important to note that very high temperatures (e.g., above 80°C) can sometimes induce different degradation pathways not observed at lower temperatures. pageplace.de However, for many small molecule drugs, the degradation mechanism remains consistent within a typical range used for accelerated stability studies. pageplace.de

Kinetic studies on cefaclor monohydrate in the solid state at a constant relative humidity of 76.4% have yielded thermodynamic parameters for the degradation process. ptfarm.pl

Table 2: Kinetic and Thermodynamic Parameters for the Degradation of Cefaclor Monohydrate in the Solid State at 76.4% RH This interactive table displays thermodynamic data derived from Arrhenius plots for the degradation of solid Cefaclor Monohydrate. ptfarm.pl

ParameterValueUnit
Activation Energy (Ea) 148.0 ± 11.2kJ/mol
Enthalpy of Activation (ΔH‡) at 298 K 145.5 ± 11.2kJ/mol
Entropy of Activation (ΔS‡) at 298 K 126 ± 34J/mol·K

These data illustrate the energy barrier that must be overcome for degradation to occur and quantify the sensitivity of the reaction rate to changes in temperature. research-solution.comptfarm.pl

Influence of Ionic Strength, Solvent Composition, and Oxygen

The degradation of this compound is susceptible to various environmental and formulation-specific factors.

Ionic Strength: The rate of degradation of cephalosporins, including cefaclor, can be influenced by the ionic strength of the solution. pageplace.dehec.gov.pk For some cephalosporins, no primary salt effects were observed in acidic or neutral conditions, but a positive salt effect was noted in alkaline environments, indicating that the rate of degradation increases with ionic strength at higher pH. nih.gov However, other studies on related β-lactam antibiotics have reported negligible impacts on reaction rates when altering the ionic strength of the media. acs.org

Solvent Composition: The composition of the solvent system plays a significant role in the stability of cefaclor. pageplace.de Studies on the degradation of cefaclor in water-dioxane mixtures have shown small increases in degradation rates, suggesting that water may not be a significant participant in the reaction at a pH of 8.00. researchgate.net The use of organic solvents like glycerin has been explored to create stable liquid formulations of cefaclor. google.com Furthermore, solvent composition is a critical parameter in controlling the polymorphic form of cefaclor during crystallization, which in turn affects its stability. researchgate.net The use of deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents has been shown to improve the synthesis and stability of cefaclor by increasing the synthesis-to-hydrolysis ratio. mdpi.com

Oxygen: The presence of oxygen enhances the degradation of this compound. researchgate.net Oxidative degradation is a key pathway, particularly in the solid state, where oxidative attack at the C-4 position of the dihydrothiazine ring is a major route of decomposition at ambient temperatures. This pathway is unique to solid-state degradation. Dissolved oxygen in solutions, such as HPLC mobile phases, can also promote the formation of specific degradation products. pageplace.de

Kinetic Models for Predicting Degradation Behavior

The degradation of this compound can be described and predicted using various kinetic models. In aqueous solutions, the degradation kinetics can often be approximated as pseudo-first order, as the concentration of water is in vast excess. rsc.org For more complex degradation patterns, other models may be more suitable. For instance, the Double First-Order in Parallel (DFOP) or Indeterminate Order Rate Equation (IORE) models have been suggested for the photocatalytic degradation of cefaclor. epa.gov In the case of electrochemical degradation, a pseudo-first-degree kinetic model has been successfully applied. gnest.org

Determination of Reaction Orders and Specific Rate Constants

The degradation of this compound generally follows first-order or pseudo-first-order kinetics.

In Solution: At a constant pH and temperature, the degradation in aqueous solution follows first-order kinetics. researchgate.net The degradation is also described as a pseudo-first-order reaction in studies involving ionizing radiation. gnest.org

In Solid State: The kinetic mechanism in the solid state is dependent on storage conditions. At relative humidity (RH) greater than 50%, the degradation is a first-order autocatalytic reaction. ptfarm.pl In contrast, at 0% RH, the degradation follows a first-order reaction dependent on the substrate concentration. ptfarm.pl

Specific rate constants have been determined under various conditions. For example, the rate constants for degradation in the solid state at 333 K and 76.4% RH were found to be (2.16 ± 0.86) x 10⁻⁶ s⁻¹ for the substance and (2.53 ± 0.25) x 10⁻⁶ s⁻¹ for an oral suspension. ptfarm.pl The following table presents data on the influence of relative humidity on the degradation rate constant at 343 K.

Table 1: Influence of Relative Humidity on the Degradation Rate Constant (k) of Cefaclor Monohydrate at 343 K ptfarm.pl

Substance Form Relative Humidity (%) Rate Constant (k) x 10⁻⁶ (s⁻¹)
Crystalline Form 50.9 1.867 ± 0.201
60.5 2.978 ± 0.968
66.5 5.690 ± 1.196
76.4 7.541 ± 1.803
90.0 30.42 ± 3.72
Oral Suspension 50.9 3.576 ± 0.436
66.5 9.040 ± 1.097
76.4 11.56 ± 1.30

Activation Energy Calculations for Degradation Processes

The activation energy (Ea) for the degradation of this compound has been calculated to understand the temperature dependence of the reaction. The Arrhenius equation is commonly used for this purpose, based on reaction rate constants determined at various temperatures. ptfarm.pl

The activation energies for the hydrolytic degradation of cefaclor were found to be 25.95 kcal/mol at pH 7.20 and 17.08 kcal/mol at pH 9.95. rsc.org Another study calculated the activation energy for the interaction between a related cephalosporin (B10832234), cefadroxil, and magnesium stearate (B1226849) to be 257.99 ± 2.62 kJ/mol. researchgate.net For the dehydration of paroxetine (B1678475) HCl hemihydrate, a different pharmaceutical hydrate, the activation energy was found to vary between 86 and 114 kJ/mol. acs.org The following table shows kinetic and thermodynamic parameters for cefaclor degradation at a constant relative humidity of 76.4%.

Table 2: Kinetic and Thermodynamic Parameters for the Degradation of Cefaclor Monohydrate at 76.4% RH ptfarm.pl

Substance Form Activation Energy (Ea) (kJ/mol) Enthalpy of Activation (ΔH) (kJ/mol) Entropy of Activation (ΔS) (J/mol·K)
Crystalline Form 108.9 ± 11.6 106.4 ± 11.6 -41.3 ± 35.0
Oral Suspension 100.1 ± 20.0 97.6 ± 20.0 -65.2 ± 60.3

Solid-State Stability and the Role of Polymorphism and Hydrate Conversion

The solid-state form of this compound is crucial to its stability. Cefaclor can exist in different solid forms, including various hydrates and anhydrous polymorphs. researchgate.net The monohydrate is a common and important form. ptfarm.pl

The stability of crystalline hydrates is generally high, as the crystal lattice can provide a stabilizing effect. researchgate.net However, changes in environmental conditions, such as relative humidity and temperature, can induce transformations between these forms. researchgate.netresearchgate.net For example, cefaclor dihydrate can undergo a solution-mediated phase transformation to an ethanol-water solvate, a process influenced by solvent composition. researchgate.net

Dehydration and hydration processes can occur, sometimes without changing the fundamental crystal structure (isomorphic desolvation), where water molecules move in and out of channels within the crystal lattice. researchgate.net In other cases, transformation involves significant structural rearrangement. researchgate.net These conversions are critical as different polymorphic and hydrated forms can have distinct physicochemical properties, including stability. researchgate.net The degradation in the solid state is significantly accelerated by increased relative air humidity. ptfarm.pl

Identification and Structural Characterization of Degradation Products

The degradation of this compound leads to a variety of products depending on the conditions (e.g., aqueous acid, solid-state). pageplace.de The main degradation pathways include hydrolysis of the β-lactam ring, isomerization, decarboxylation, and oxidation.

In aqueous and solid-state degradation, major products arise from several distinct pathways:

Intramolecular Aminolysis: The primary amine of the phenylglycyl side chain attacks the β-lactam carbonyl, leading to the formation of piperazine-2,5-dione derivatives. This is a principal degradation product in neutral or alkaline media. scielo.br

Ring Contraction: The six-membered cephem nucleus can contract to form five-membered thiazole derivatives.

Pyrazine Formation: The side-chain amine can attack the "masked aldehyde" at carbon-6, forming fluorescent substituted pyrazines.

Oxidative Attack: In the solid state, oxidation at carbon 4 of the dihydrothiazine ring is a particularly important pathway at ambient temperatures.

Isomerization: The double bond in the dihydrothiazine ring can isomerize.

Decarboxylation: Loss of the carboxylic acid group can occur.

Dimerization: Two cefaclor molecules can react to form a dimer, a process accelerated by pH > 7.0.

Spectroscopic methods like NMR and mass spectrometry, coupled with chromatographic techniques such as HPLC, are used to isolate and characterize these degradation products. pageplace.descielo.br

Strategies for Enhancing Chemical Stability of this compound (e.g., Prodrug Approaches, Chemical Modification)

Several strategies are being explored to improve the chemical stability of this compound.

Prodrug Approaches: A common strategy to enhance stability and improve other properties is the development of prodrugs. acs.org For cephalosporins, this often involves esterification of the carboxylic acid group. For example, cefpodoxime (B17579) proxetil is an orally administered prodrug that is converted to the active cefpodoxime in the body. researchgate.net Loracarbef is a carbacephem analog of cefaclor with improved stability. acs.orgvirginia.edu Attempts have also been made to create less bitter prodrugs by chemically modifying the primary amine group, although this did not fully resolve the taste issue, indicating other parts of the molecule contribute to bitterness. epu.edu.iq

Chemical Modification and Formulation:

Formulation with Excipients: The use of agents like cyclodextrins, chitosan, and nanoparticles can protect cefaclor from degradation. researchgate.net Encapsulating the drug in nanoparticles has been shown to provide an extended-release profile. researchgate.net

Coating: Polymeric coating of drug particles is a widely used technique to mask taste and can also protect the active ingredient from the environment, thereby enhancing stability. rsc.org

Solvent Systems: Using non-aqueous solvents like glycerin can create stable liquid formulations. google.com

Co-crystallization: Forming co-crystals with other molecules, such as thymol, can alter the solid-state properties of cefaclor, although this may not always enhance stability and can sometimes inhibit antibacterial activity. acs.org

Advanced Research Directions and Future Perspectives on 7s Cefaclor Hydrate

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly shifting towards more environmentally friendly manufacturing processes, and the synthesis of (7S)-Cefaclor Hydrate (B1144303) is no exception. Traditional chemical synthesis methods for cefaclor (B193732) often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. nus.edu.sgijbpas.com To address these issues, research is focusing on green chemistry principles to develop more sustainable synthetic routes.

A significant area of development is the use of enzymatic synthesis. nus.edu.sgnih.gov This approach utilizes enzymes, such as immobilized penicillin acylase, to catalyze the key reaction steps. nus.edu.sgmdpi.com Enzymatic methods offer several advantages, including high selectivity, milder reaction conditions (often in aqueous buffers at ambient temperatures), and reduced use of toxic organic solvents. nus.edu.sgnih.govmdpi.com For instance, a green method for the enzymatic synthesis of cefaclor has been developed, which involves reacting 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with a D-p-hydroxyphenylglycinate derivative in a buffer solution using an immobilized cefaclor synthesis enzyme. nus.edu.sg This process is noted for its simple operation, lower cost, and reduced environmental impact compared to conventional chemical methods. nus.edu.sg

Another avenue of green chemistry research involves the use of alternative and more benign solvent systems. Deep eutectic solvents (DESs) are being explored as replacements for volatile organic solvents in biocatalytic processes. mdpi.com These solvents can improve the solubility of reactants like 7-ACCA and enhance enzyme stability and activity. mdpi.com Additionally, efforts are being made to replace hazardous reagents with greener alternatives, such as using hydrogen peroxide instead of peracetic acid in oxidation steps, which generates water as a benign byproduct. google.com The use of supported catalysts that can be easily separated and recycled also contributes to a more sustainable process by minimizing waste. google.com

These green chemistry approaches not only reduce the environmental footprint of cefaclor production but also have the potential to improve efficiency and reduce manufacturing costs. nus.edu.sgijbpas.com

Rational Design of Novel Analogues with Improved Physicochemical Properties or Biological Profiles

The rational design of new cefaclor analogues is a key strategy to enhance its therapeutic potential. Researchers are focused on modifying the cefaclor structure to improve its physicochemical properties, such as stability and solubility, and to broaden its spectrum of antibacterial activity. researchgate.net

One approach involves creating analogues with increased chemical stability. For example, a carbacephem analog of cefaclor, LY163892, demonstrated significantly greater stability in various biological media compared to the parent drug. researchgate.net Such modifications can lead to a longer shelf-life and improved performance in vivo.

Another area of focus is the synthesis of hybrid molecules that combine the cefaclor scaffold with other pharmacologically active moieties. This can result in compounds with dual-action capabilities or enhanced activity against specific pathogens. For instance, combining the cephalosporin (B10832234) core with other antibacterial agents can be a strategy to overcome resistance. aston.ac.uk

The modification of side chains on the cefaclor molecule is also a common strategy. By introducing different functional groups, researchers can fine-tune the drug's interaction with its target, the penicillin-binding proteins (PBPs), potentially increasing its binding affinity and efficacy. nih.gov These structural modifications can also influence the drug's susceptibility to bacterial resistance mechanisms, such as β-lactamases. nih.govpatsnap.com

Analogue/ModificationObserved/Potential ImprovementReference
LY163892 (Carbacephem analog)Increased chemical stability in serum and urine researchgate.net
Hybrid molecules (e.g., with fluoroquinolones)Potentially broader antibacterial spectrum and ability to overcome resistance aston.ac.ukmdpi.com
Side-chain modificationsAltered binding affinity to PBPs and modified susceptibility to β-lactamases nih.gov

Deeper Understanding of Structure-Activity Relationships Through Integrated Experimental and Computational Chemistry

A thorough understanding of the relationship between the chemical structure of (7S)-Cefaclor Hydrate and its biological activity is crucial for the rational design of new and improved antibiotics. This is being achieved through an integrated approach that combines experimental techniques with advanced computational modeling. researchgate.netresearchgate.net

Experimental studies, such as determining the minimal inhibitory concentrations (MICs) of various cefaclor analogues against different bacterial strains, provide essential data on their antibacterial efficacy. researchgate.net These studies help to identify which structural features are important for activity. For example, research on related phenolic compounds has shown that the presence of certain moieties, like coumarin, can enhance antibacterial effects. researchgate.net

Computational chemistry plays a vital role in elucidating these structure-activity relationships (SAR) at a molecular level. researchgate.net Techniques like Density Functional Theory (DFT) are used to analyze the electronic structure of cefaclor, providing insights into its reactivity and stability. researchgate.net Molecular modeling and docking studies can simulate the interaction of cefaclor and its analogues with their target proteins, such as PBPs and β-lactamases. researchgate.netacs.org This allows researchers to predict how changes in the drug's structure will affect its binding affinity and, consequently, its antibacterial activity.

By combining experimental data with computational predictions, scientists can build robust SAR models. These models can then be used to guide the design of new cefaclor derivatives with optimized properties, such as enhanced target binding or reduced susceptibility to resistance mechanisms. This integrated approach accelerates the drug discovery process and reduces the need for extensive and costly laboratory synthesis and testing. reading.ac.uk

Exploration of (7S)-Cefaclor as a Platform for Chemical Biology Tools or Analytical Reagents

Beyond its direct therapeutic use, the (7S)-cefaclor scaffold holds potential as a platform for developing chemical biology tools and analytical reagents. These tools can be instrumental in studying bacterial processes and in the development of new diagnostic methods.

For instance, cefaclor derivatives can be synthesized with fluorescent tags or other reporter molecules. These labeled probes could be used to visualize the localization of PBPs within bacterial cells, providing valuable information about cell wall synthesis and division. Such tools would be invaluable for basic research into bacterial physiology and for screening new antibacterial compounds that target this pathway.

In the realm of diagnostics, cefaclor's specific interaction with bacterial proteins could be harnessed to develop novel detection methods. For example, cefaclor could be immobilized on a solid support and used as a capture agent to selectively isolate PBPs from bacterial lysates for further study. Furthermore, the development of specific antibodies or other binding agents against cefaclor could lead to sensitive immunoassays for its detection in various samples. A commercially available in vitro test, the ImmunoCAP FEIA, already exists for detecting IgE antibodies to cefaclor, which is used in allergy diagnostics. nih.gov

The unique chemical properties of cefaclor can also be exploited for analytical purposes. Spectrophotometric methods have been developed for the determination of cefaclor in pharmaceutical preparations, often based on its hydrolysis products. scielo.brresearchgate.net These methods provide simple and cost-effective ways to quantify the drug in quality control settings.

Addressing Emerging Bacterial Resistance Mechanisms through Modified Cefaclor Scaffolds

Bacterial resistance to β-lactam antibiotics, including cefaclor, is a major global health concern. reading.ac.ukreactgroup.org Bacteria have evolved several mechanisms to counteract the effects of these drugs. nih.govreactgroup.org A primary focus of ongoing research is to modify the cefaclor scaffold to overcome these resistance mechanisms.

The most common form of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of the antibiotic. nih.govreactgroup.org Strategies to combat this include designing cefaclor analogues that are less susceptible to β-lactamase activity. This can be achieved by modifying the side chains of the cefaclor molecule to sterically hinder the enzyme's access to the β-lactam ring. Another approach is the co-administration of cefaclor with a β-lactamase inhibitor, a compound that binds to and inactivates the resistance enzyme, thereby protecting the antibiotic.

Another significant resistance mechanism involves alterations in the target PBPs, which can reduce the binding affinity of the antibiotic. nih.gov To address this, researchers are designing new cefaclor derivatives with enhanced binding to these modified PBPs. This often involves a detailed structural understanding of the mutated PBP active site to guide the design of complementary modifications to the cefaclor scaffold.

Reduced permeability of the bacterial outer membrane and the action of efflux pumps, which actively transport the antibiotic out of the cell, are other important resistance mechanisms in Gram-negative bacteria. nih.govreactgroup.org Designing cefaclor analogues with improved penetration through the outer membrane or that are not recognized by efflux pumps are active areas of research. This may involve altering the charge, size, or hydrophobicity of the molecule.

Resistance MechanismStrategy to OvercomeReference
β-lactamase productionDesign of β-lactamase-stable analogues; co-administration with β-lactamase inhibitors nih.govreactgroup.org
Alteration of Penicillin-Binding Proteins (PBPs)Design of analogues with enhanced binding to modified PBPs nih.gov
Reduced outer membrane permeabilityModification of molecular properties (charge, size, hydrophobicity) to improve penetration nih.govreactgroup.org
Efflux pumpsDesign of analogues that are not substrates for efflux pumps reactgroup.org

Identification of Persistent Gaps in Current Academic Understanding and Future Research Avenues

Despite decades of use and study, there remain significant gaps in our understanding of this compound, which point to important avenues for future research.

One major area requiring further investigation is the full spectrum of its interactions with the human host. While its primary mechanism of action against bacteria is well-established, a more detailed understanding of its metabolism, potential off-target effects, and interactions with the host microbiome is needed. drugbank.comresearchgate.net The role of human peptide transporters, such as PEPT1, in the absorption of cefaclor has been studied, but the impact of genetic variations in these transporters on individual pharmacokinetic differences is not yet fully understood. mdpi.comnih.gov

The molecular details of resistance development also warrant deeper investigation. While the major mechanisms are known, the specific evolutionary pathways that lead to resistance in different bacterial species and clinical settings are complex. Future research should focus on real-time monitoring of resistance evolution and the interplay between different resistance mechanisms. nih.gov

There is also a need for more advanced and readily available diagnostic tools to guide the clinical use of cefaclor. nih.gov This includes the development of rapid tests to identify cefaclor-resistant strains and to predict patient-specific responses to the drug. The lack of standardized and widely available skin and in vitro tests for diagnosing cefaclor hypersensitivity is a notable gap. nih.gov

Future research should also continue to explore novel drug delivery systems for cefaclor. The development of an extended-release formulation was a step in this direction, and further innovations, such as targeted delivery to infection sites or the use of scaffolds for localized release, could enhance efficacy and reduce side effects. researchgate.netresearchgate.netnih.gov

Finally, a more comprehensive understanding of the environmental fate of cefaclor and its degradation products is necessary. nih.gov As with many pharmaceuticals, the presence of cefaclor in the environment can contribute to the selection and spread of antibiotic resistance. Research into more effective wastewater treatment methods to remove cephalosporins is crucial. nih.govgnest.org

Q & A

Q. How is (7S)-Cefaclor Hydrate quantified and validated in experimental samples?

Methodological Answer: Quantification typically employs reversed-phase HPLC with UV detection at 265 nm. A standard solution (0.05 mg/mL) is prepared, and peak areas are integrated automatically. The assay uses mobile phases containing sodium dihydrogen phosphate (pH 2.5) and methanol. System suitability requires resolution between cefaclor and its Δ-3 isomer. Calculations follow: Amount (%)=C×AiAS×W×100\text{Amount (\%)} = \frac{C \times A_i}{A_S \times W} \times 100

where CC = standard concentration (µg/mL), AiA_i = peak area of analyte, ASA_S = peak area of standard, and WW = sample weight .

Q. What protocols ensure the purity of this compound in synthetic batches?

Methodological Answer: Purity testing involves:

  • Related substances analysis : HPLC detects impurities (e.g., Δ-3 isomer) with ≤0.5% individual and ≤2.0% total impurities.
  • Heavy metals : ≤20 ppm via sulfide precipitation (Method 2).
  • Water content : Determined by volumetric titration (3.0–8.0%).
  • Crystallinity : Confirmed via X-ray diffraction or IR spectroscopy matching reference standards .

Q. How is the solubility profile of this compound characterized?

Methodological Answer: Solubility is tested in water, methanol, ethanol (95%), and ether. A 0.25 g sample dissolved in 10 mL water must yield pH 3.0–4.4. Sparing solubility in methanol and negligible solubility in ether are indicative of its polar nature .

Q. What dissolution testing methods are used for this compound in solid dosage forms?

Methodological Answer: Dissolution rate (≥80% in 30 minutes) is measured using USP Apparatus 2 (paddle method, 50 rpm) in 900 mL water. Filtrate analysis via HPLC compares peak areas (ATA_T) against a reference standard (ASA_S): Dissolution rate (%)=AmountRS×ATAS×900×100\text{Dissolution rate (\%)} = \frac{\text{Amount}_{\text{RS}} \times A_T}{A_S \times 900} \times 100 .

Advanced Research Questions

Q. How can pharmacokinetic simulations optimize this compound dosing regimens?

Methodological Answer: Pharmacokinetic (PK) parameters (bioavailability: ~80%, clearance: 328 ±83.1 mL/min, half-life: 0.6 ±0.1 h) are integrated into compartmental models. Monte Carlo simulations assess plasma concentration-time profiles under varying doses. Validation requires comparison with in vivo data from immediate-release formulations .

Q. What strategies resolve contradictions in stability data for this compound formulations?

Methodological Answer: Discrepancies arise from excipient interactions or hydration state changes. Mitigation involves:

  • Forced degradation studies : Expose samples to heat, light, and humidity; monitor impurities via HPLC.
  • Isotopic tracing : Use 2H^2H-labeled water to track hydrate stability.
  • Multivariate analysis : Apply ANOVA to identify statistically significant degradation pathways (e.g., pH-dependent hydrolysis) .

Q. How is chiral purity verified for this compound in enantioselective synthesis?

Methodological Answer: Chiral HPLC with cellulose-based columns resolves (7S) and (7R) enantiomers. Optical rotation ([α]D20[\alpha]_D^{20}: +105° to +120°) and circular dichroism (CD) spectra validate stereochemical integrity. Enantiomeric excess (≥99%) is calculated from peak area ratios .

Q. What advanced analytical techniques characterize this compound’s solid-state properties?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Quantifies hydrate water loss (3.0–8.0%).
  • Dynamic vapor sorption (DVS) : Measures hygroscopicity under controlled humidity.
  • Solid-state NMR : Confirms hydrogen bonding networks and crystallinity .

Data Analysis and Reproducibility

Q. How should researchers address variability in dissolution testing results?

Methodological Answer: Standardize protocols using:

  • Filter validation : Ensure no adsorption of cefaclor on nylon/PVDF membranes.
  • Sink conditions : Maintain ≥3x saturation solubility.
  • Statistical controls : Report mean ± SD (triplicates) and use ANOVA to identify batch-to-batch variability .

Q. What methodologies ensure reproducibility in impurity profiling?

Methodological Answer:

  • System suitability : Resolve cefaclor from Δ-3 isomer (resolution ≥2.0).
  • Calibration curves : Linear range 0.1–5.0 µg/mL (R² ≥0.999).
  • Interlaboratory validation : Follow ICH Q2(R1) guidelines for precision (RSD ≤2.0%) and accuracy (98–102%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.